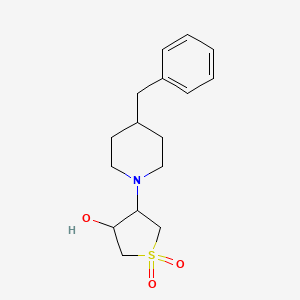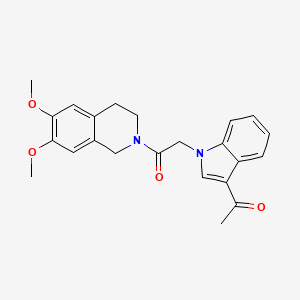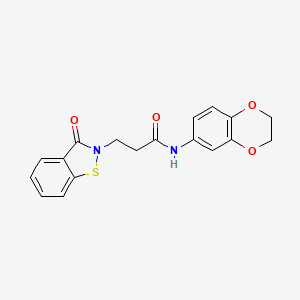![molecular formula C15H18N2O4 B4503370 N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine
Vue d'ensemble
Description
N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Plant Biology and Stress Response
Research into beta-alanine, a non-proteinogenic amino acid related to the compound , reveals its significant role in plant biology, particularly in stress response mechanisms. Beta-alanine is implicated in the synthesis of pantothenate (vitamin B5) and is crucial for the formation of Coenzyme A and acyl carrier protein in all organisms, including plants. It acts as a generic stress response molecule in plants, protecting them from environmental stresses such as temperature extremes, drought, and heavy metal shock. The diverse functions of beta-alanine in plants underline the compound's importance beyond human biochemistry, highlighting its ecological and agricultural relevance (Parthasarathy, Savka, & Hudson, 2019).
Ergogenic Effects and Exercise Performance
The ergogenic effects of beta-alanine, a related compound, are well-documented, particularly its role in enhancing exercise performance through its contribution to the synthesis of carnosine. Carnosine acts as a buffer for acid in muscles, improving performance during high-intensity activities. The review of ergogenic effects suggests directions for future research in quantifying these benefits, potentially relevant for applications of related compounds in sports science and nutritional supplementation (Caruso et al., 2012).
Therapeutic Potential in Kidney Diseases
Carnosine, synthesized from beta-alanine, shows promise in the treatment and prevention of kidney diseases, including chronic kidney disease and diabetic nephropathy. Its renoprotective properties, stemming from its antioxidant and anti-inflammatory activities, offer innovative strategies for managing kidney diseases, suggesting potential therapeutic applications for related compounds (Kiliś-Pstrusińska, 2020).
Cognitive Function and Resilience in Military Performance
Beta-alanine's impact extends to cognitive function and resilience, with studies indicating its potential to enhance cognitive performance and resistance to stressors such as PTSD and traumatic brain injuries. This line of research underscores the compound's broad physiological effects and its relevance to both physical and mental health applications (Ostfeld & Hoffman, 2023).
Analytical Challenges in Detecting Related Compounds
The detection and analysis of beta-N-methylamino-L-alanine (BMAA), a neurotoxin structurally related to the compound , underscore the analytical challenges in studying these molecules. The variability in analytical methods and the critical need for accurate detection highlight the ongoing debate and the importance of methodological advancements for research on such compounds (Faassen, 2014).
Propriétés
IUPAC Name |
3-[3-(5-methoxyindol-1-yl)propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-12-2-3-13-11(10-12)5-8-17(13)9-6-14(18)16-7-4-15(19)20/h2-3,5,8,10H,4,6-7,9H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVDHGZSINQITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503293.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4503299.png)
![2-(butan-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B4503302.png)

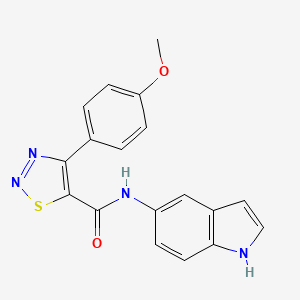
![2-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4503325.png)
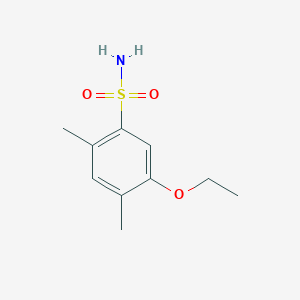

![1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4503346.png)
